ethyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]pyrimidine and tetrahydropyrimidine. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of ethyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. One common method includes the reaction of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine with ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate under specific conditions. The reaction typically requires a solvent such as pyridine and may involve heating under reflux .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Scientific Research Applications
Ethyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorine atom and the pyrido[1,2-a]pyrimidine moiety play crucial roles in its reactivity. The compound can bind to metal ions, such as magnesium, through its oxygen and nitrogen atoms, which may be involved in its biological activity .
Comparison with Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidine derivatives and tetrahydropyrimidine derivatives. Compared to these compounds, ethyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions .
Biological Activity
Ethyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, as well as its derivatives.
1. Structural Overview
The compound's structure can be broken down into several key components:
- Pyrido[1,2-a]pyrimidine core : Known for its diverse biological activities.
- Carboxylate group : Often associated with enhanced solubility and bioavailability.
- Chloro and methyl substituents : These groups can influence the compound's pharmacological properties.
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrido[1,2-a]pyrimidine core followed by the introduction of various substituents through electrophilic aromatic substitution or nucleophilic attack reactions.
3.1 Antimalarial Activity
Recent studies have highlighted the antimalarial potential of compounds related to the pyrido[1,2-a]pyrimidine scaffold. For instance, derivatives have been evaluated against Plasmodium falciparum, with some showing moderate activity (IC50 values around 33 μM) against chloroquine-sensitive strains . The structure–activity relationship (SAR) studies suggest that specific modifications to the B-ring can enhance antimalarial efficacy.
3.2 Anticancer Properties
Research has indicated that similar pyrido[1,2-a]pyrimidines exhibit anticancer activity against various human cancer cell lines. For example, certain derivatives have shown promising results in inhibiting cell proliferation in breast cancer models (MCF-7 cell line), with IC50 values indicating effective cytotoxicity .
The mechanisms through which these compounds exert their biological effects often involve:
- Enzyme Inhibition : Many derivatives act as inhibitors of critical enzymes involved in cellular signaling pathways such as PI3K and mTOR .
- Receptor Interaction : Some compounds may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
Case Study 1: Antimalarial Evaluation
In a study evaluating several pyrido[1,2-a]pyrimidinones for antimalarial activity, two compounds were identified with significant efficacy against P. falciparum. These compounds demonstrated IC50 values of 33 μM and 37 μM respectively. Cytotoxicity assays against mammalian cells showed acceptable safety profiles .
Case Study 2: Anticancer Screening
A series of novel pyrido[1,2-a]pyrimidine derivatives were screened against four human cancer cell lines. Compounds exhibiting promising anticancer activity were further analyzed for their mechanisms of action. One derivative showed an IC50 value of 11.6 nM in MCF-7 cells .
6. Data Summary
Compound | Activity | IC50 Value (μM) | Cell Line |
---|---|---|---|
Compound A | Antimalarial | 33 | P. falciparum |
Compound B | Anticancer | 11.6 | MCF-7 |
Compound C | Anticancer | 16 | MCF-7 |
Properties
Molecular Formula |
C16H15ClN4O4 |
---|---|
Molecular Weight |
362.77 g/mol |
IUPAC Name |
ethyl 4-(2-chloro-4-oxopyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H15ClN4O4/c1-3-25-15(23)10-8(2)18-16(24)20-12(10)11-13(17)19-9-6-4-5-7-21(9)14(11)22/h4-7,12H,3H2,1-2H3,(H2,18,20,24) |
InChI Key |
KUACZWMWGDAOBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(N=C3C=CC=CN3C2=O)Cl)C |
Origin of Product |
United States |
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